2-Methyl-3-phenyl-4H-chromen-4-one oxime
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Overview
Description
2-Methyl-3-phenyl-4H-chromen-4-one oxime is a derivative of chromanone, a significant heterobicyclic compound known for its diverse biological activities. This compound is part of the chroman-4-one family, which is widely studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methyl-3-phenyl-4H-chromen-4-one oxime typically involves the reaction of 2-Methyl-3-phenyl-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Methyl-3-phenyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxime group, forming various substituted derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-4H-chromen-4-one oxime has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit acetylcholinesterase, contributing to its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
2-Methyl-3-phenyl-4H-chromen-4-one oxime is unique compared to other chromanone derivatives due to its specific substitution pattern and oxime group. Similar compounds include:
2-Methyl-4H-1-benzopyran-4-one: Known for its antioxidant properties.
2-Phenyl-4H-chromen-4-one: Studied for its anticancer activities.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Known for its anti-inflammatory effects.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(NZ)-N-(2-methyl-3-phenylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17-18)13-9-5-6-10-14(13)19-11/h2-10,18H,1H3/b17-16- |
InChI Key |
GNCVWQULNSKRCK-MSUUIHNZSA-N |
Isomeric SMILES |
CC1=C(/C(=N\O)/C2=CC=CC=C2O1)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=NO)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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